molecular formula C17H18N2O5S B11231839 N-(2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231839
M. Wt: 362.4 g/mol
InChI Key: RAEKRNMFIUHZNC-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 4-METHANESULFONYL-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzoxazine ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methanesulfonyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHANESULFONYL-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methanesulfonyl and methoxyphenyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar compounds include other benzoxazine derivatives and sulfonyl-containing molecules. Compared to these compounds, 4-METHANESULFONYL-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE may offer unique properties due to its specific functional groups and structure. Some similar compounds include:

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H18N2O5S/c1-23-14-9-5-3-7-12(14)18-17(20)16-11-19(25(2,21)22)13-8-4-6-10-15(13)24-16/h3-10,16H,11H2,1-2H3,(H,18,20)

InChI Key

RAEKRNMFIUHZNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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